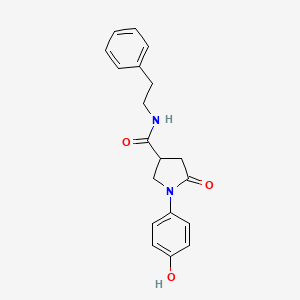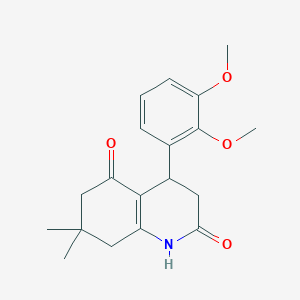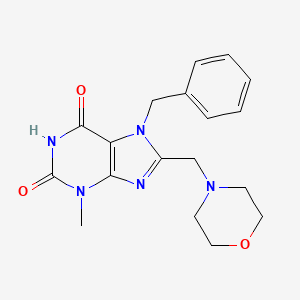![molecular formula C16H22N2O3 B4413532 ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4413532.png)
ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate
Vue d'ensemble
Description
Ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate, also known as EMOA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. EMOA belongs to the class of piperazine derivatives and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in several types of cancer and is involved in the production of prostaglandins, which promote tumor growth and inflammation. This compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS), which are involved in the development of several diseases, including cancer and inflammation. This compound has also been shown to reduce the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammation. Furthermore, this compound has been reported to reduce the levels of prostaglandins, which are involved in the development of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. Furthermore, this compound exhibits potent antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development. However, this compound also has several limitations. It is relatively unstable and can degrade over time, which can affect its potency. Furthermore, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not fully known.
Orientations Futures
Several future directions can be explored in the study of ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate. One direction is to investigate the safety and efficacy of this compound in vivo, using animal models. Another direction is to explore the potential of this compound as a combination therapy for cancer, by studying its synergistic effects with other anticancer drugs. Furthermore, the development of more stable and potent derivatives of this compound can also be explored. Finally, the potential application of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, can also be explored.
Conclusion
In conclusion, this compound is a promising candidate for drug discovery and development, due to its potent antitumor, anti-inflammatory, and analgesic properties. It can be synthesized using various methods and exhibits several biochemical and physiological effects. However, its stability and safety in humans are not fully known, and further studies are needed to explore its potential application in the treatment of various diseases.
Applications De Recherche Scientifique
Ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate has been extensively studied for its potential application in drug discovery and development. Several studies have reported that this compound exhibits antitumor, anti-inflammatory, and analgesic properties. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been reported to have a synergistic effect when used in combination with other anticancer drugs.
Propriétés
IUPAC Name |
ethyl 2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-15(19)10-14-16(20)17-8-9-18(14)11-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLMZMGVNDMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4413460.png)
![1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413464.png)
![ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4413474.png)
![1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4413476.png)
![1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4413482.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4413486.png)

![4-({[(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4413504.png)


![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4413529.png)
![N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4413530.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4413540.png)
![5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4413545.png)